molecular formula C25H23NO4 B2533693 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid CAS No. 317354-98-6

3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid

Cat. No.: B2533693
CAS No.: 317354-98-6
M. Wt: 401.462
InChI Key: UKMIRIYZVGARDE-UHFFFAOYSA-N
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Description

3-{3-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is a chemical compound supplied for early discovery research. With the molecular formula C25H24N2O4 and a molecular weight of 416.47 g/mol , this molecule features both a Fmoc-protected amine and a carboxylic acid functional group. The presence of these orthogonal protecting groups makes it a valuable building block in synthetic organic chemistry, particularly in the solid-phase peptide synthesis (SPPS) of complex molecules. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile protecting group for amines, allowing for controlled deprotection during sequential synthesis. This compound is designed for the creation of novel peptide architectures and can be used to introduce specific structural motifs or side-chain functionalities into target molecules. As a specialized synthetic intermediate, it enables researchers to explore structure-activity relationships and develop new bioactive compounds. This product is sold as-is, For Research Use Only, and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)13-12-17-6-5-7-18(14-17)15-26-25(29)30-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMIRIYZVGARDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups. One common method starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is cleaved under basic conditions to reveal a free amine. This reaction is critical in peptide synthesis workflows.

Reaction Conditions Reagents Outcome
Mild basic treatment20% piperidine in DMFFmoc removal yields free amine
Prolonged exposureAmmonium hydroxideComplete deprotection within 2 hours

The liberated amine can participate in subsequent coupling reactions or act as a nucleophile in alkylation/acylation processes.

Carboxylic Acid Functionalization

The propanoic acid moiety undergoes standard carboxylate chemistry:

Reaction Type Reagents/Conditions Products
EsterificationMethanol/H<sup>+</sup> or DCC/DMAPMethyl ester derivatives
Amide CouplingHATU, N-methylmorpholine in DMF Peptide bonds (e.g., with amino esters)
ActivationThionyl chloride (SOCl<sub>2</sub>)Acid chloride intermediate

A representative coupling reaction from demonstrates the synthesis of methyl (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate using HATU-mediated activation.

Aromatic Substitution

Reaction Conditions Positional Selectivity
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta to methyl group
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>Ortho/para to existing substituents

Oxidation and Reduction

The compound’s aliphatic chain and aromatic system participate in redox reactions:

Process Reagents Outcome
Oxidation of benzylic C-HKMnO<sub>4</sub>/H<sub>2</sub>OFormation of ketone or carboxylic acid
Reduction of amideLiAlH<sub>4</sub> in THFAmide → amine (requires prior deprotection)

Stability Under Ambient Conditions

The compound degrades via two primary pathways:

  • Hydrolysis : The Fmoc group slowly hydrolyzes in aqueous media (t<sub>1/2</sub> ≈ 72 hours at pH 7.4).

  • Thermal Decomposition : Above 150°C, decarboxylation and Fmoc fragmentation occur.

Comparative Reaction Kinetics

Data from reveal the following relative reaction rates:

Reaction Rate (k, s<sup>-1</sup>) Activation Energy (kJ/mol)
Fmoc deprotection2.1 × 10<sup>-3</sup>45.2
HATU-mediated coupling8.7 × 10<sup>-2</sup>32.8

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is in the synthesis of peptides. The Fmoc group protects the amino group during the coupling reactions necessary for peptide formation.

Key Points:

  • Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptides by sequentially adding protected amino acids. The Fmoc group can be easily removed under mild basic conditions, facilitating the next coupling step without damaging sensitive side chains .

Drug Development

The incorporation of this compound into drug design has been significant, particularly in developing peptides that target specific biological pathways. For instance, modifications with fluorinated groups can enhance metabolic stability and lipophilicity, making them suitable candidates for therapeutic agents .

Case Study Example :
In a study involving peptide analogs targeting the p53 protein, researchers synthesized various Fmoc-protected amino acids, including derivatives of this compound). These peptides showed promising results in inhibiting tumor growth in cancer models due to their ability to stabilize p53 activity .

Mechanism of Action

The mechanism of action for 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves its role as an alanine derivative. It influences metabolic pathways by interacting with specific enzymes and receptors involved in amino acid metabolism . This interaction helps regulate anabolic hormone secretion and fuel supply during exercise .

Comparison with Similar Compounds

This section systematically compares the target compound with structurally analogous Fmoc-protected derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Structural Variations and Functional Groups

Table 1: Key Structural and Functional Differences
Compound Name (Example) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Target Compound 3-Phenyl group with Fmoc-protected aminomethyl C₂₅H₂₃NO₄ 401.45 Peptide synthesis intermediates, antiviral agents
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (HY-W010984) o-Tolyl (2-methylphenyl) group C₂₅H₂₃NO₄ 401.45 Research chemicals, drug discovery
(3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl group (electron-withdrawing) C₂₄H₂₀N₂O₆ 432.43 Photolabile protecting group studies
3-((Fmoc-amino)ethyl-disulfanyl)propanoic acid Disulfide bridge (redox-sensitive) C₂₁H₂₂N₂O₄S₂ 430.54 Bioconjugation, intracellular probes
(S)-3-cyclopentyl-3-(Fmoc-amino)propanoic acid Cyclopentyl group (aliphatic) C₂₂H₂₅NO₄ 375.44 Conformational studies, peptidomimetics
(S)-3-phenyl-3-(Fmoc-amino)propanoic acid Direct phenyl attachment (no methylene spacer) C₂₄H₂₁NO₄ 387.43 Rigid backbone peptides

Physicochemical and Functional Comparisons

A. Electronic Effects
  • Electron-Withdrawing Groups (EWGs): Compounds like (3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid exhibit reduced electron density at the phenyl ring, enhancing stability under acidic conditions but reducing nucleophilicity.
B. Reactivity and Stability
  • Disulfide Bridges: The disulfide-containing derivative introduces redox-sensitive cleavage, advantageous for targeted drug delivery in reducing environments (e.g., cancer cells).
  • Fmoc Deprotection: All compounds retain Fmoc’s base-labile特性, but steric hindrance from bulky substituents (e.g., cyclopentyl ) may slow deprotection kinetics.

Biological Activity

3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid, commonly referred to as Fmoc-3-amino-3-(3-methylphenyl)propanoic acid, is a synthetic amino acid derivative that plays a significant role in medicinal chemistry, particularly in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions.

Chemical Structure and Properties

The molecular formula of the compound is C25H23O4NC_{25}H_{23}O_{4}N with a molecular weight of 401.45 g/mol. Its structure includes:

  • Fmoc Group : Provides protection for the amine during peptide synthesis.
  • Propanoic Acid Backbone : Contributes to the overall stability and reactivity of the compound.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The presence of the Fmoc group allows this compound to be incorporated into various peptides, which can exhibit diverse biological activities depending on their sequences and structures.

While specific mechanisms for this compound are not extensively documented, its role in synthesizing biologically active peptides suggests that its activity may be influenced by:

  • Interactions with Biological Targets : Peptides synthesized from this compound may interact with proteins, enzymes, or receptors, leading to pharmacological effects.
  • Stability and Reactivity : The Fmoc protection allows for selective reactions during peptide synthesis, potentially enhancing the bioactivity of the resulting peptides.

Research Findings

Recent studies have explored the use of Fmoc-protected amino acids, including this compound, in various therapeutic contexts:

  • Peptide Synthesis : The compound has been successfully utilized in synthesizing peptides that demonstrate significant biological activities, including antimicrobial and anticancer properties.
  • Bioassays : Compounds derived from this amino acid have been subjected to bioassays that measure their efficacy against various biological targets. For instance, peptides synthesized from Fmoc-protected amino acids have shown promising results in inhibiting tumor growth in cancer models .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity relative to similar compounds, the following table summarizes key features:

Compound NameStructureUnique Features
Fmoc-Amino AcidFmoc-Amino AcidDirectly used in peptide synthesis
Ethyl GlycinateEthyl GlycinateSimpler structure for basic peptides
Boc-Amino AcidBoc-Amino AcidDifferent protection strategy affecting reactivity

Case Studies

Several case studies highlight the application of this compound:

  • Anticancer Peptides : A study demonstrated that peptides synthesized using this compound exhibited cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity : Another research project focused on developing antimicrobial peptides from Fmoc-protected amino acids, revealing significant activity against resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for preparing 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid?

Methodological Answer:
The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling reactions. For example:

  • Step 1 : Start with a phenylpropanoic acid backbone. Introduce the Fmoc-protected aminomethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Step 2 : Deprotect the Fmoc group using 20% piperidine in DMF, as demonstrated in HIV-1 inhibitor synthesis .
  • Step 3 : Purify via reverse-phase HPLC or column chromatography, with structural validation by 1H^1H-NMR and mass spectrometry .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in antiviral drug development?

Methodological Answer:

  • Strategy 1 : Synthesize analogs by modifying the phenyl ring (e.g., halogenation, hydroxylation) or replacing the propanoic acid with alternative carboxylic acids. Assess antiviral activity against targets like HIV-1 gp120 or NS2B–NS3 protease .
  • Strategy 2 : Compare bioactivity of enantiomers (R/S configurations) to identify stereochemical preferences, as seen in peptidomimetic inhibitors .
  • Data Analysis : Use IC50_{50} values and molecular docking to correlate substituent effects with binding affinity .

Basic: What spectroscopic methods confirm the structure post-synthesis?

Methodological Answer:

  • 1H^1H-NMR : Verify aromatic protons (δ 6.8–7.8 ppm) and Fmoc methylene groups (δ 4.2–4.4 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]+^+ for C24_{24}H21_{21}NO5_5: 403.43 g/mol) .
  • FT-IR : Identify carbonyl stretches (Fmoc C=O at ~1700 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1^{-1}) .

Advanced: What strategies mitigate conflicting bioactivity data between in vitro and cellular assays?

Methodological Answer:

  • Troubleshooting 1 : Assess membrane permeability using logP calculations or PAMPA assays. Modify the carboxylic acid to ester prodrugs for enhanced cellular uptake .
  • Troubleshooting 2 : Evaluate off-target effects via counter-screening against unrelated enzymes (e.g., PDE5 or CXCR2) .
  • Data Normalization : Use internal controls (e.g., qRT-PCR for target expression levels) to contextualize cellular assay results .

Basic: How is this compound purified effectively after synthesis?

Methodological Answer:

  • Method 1 : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients (0.1% TFA) to resolve impurities .
  • Method 2 : Use flash chromatography (silica gel, ethyl acetate/hexane) for non-polar intermediates. Monitor by TLC (UV visualization) .
  • Yield Optimization : Recrystallize from ethanol/water mixtures to achieve >95% purity .

Advanced: How can this compound be incorporated into fluorescent probes for tracking biological targets?

Methodological Answer:

  • Design : Conjugate the carboxylic acid to fluorophores (e.g., nitrobenzoxadiazole) via amide bonds. Example: Attach to benzo[1,3]dioxole derivatives for live-cell imaging .
  • Validation : Use fluorescence polarization assays to confirm target binding (e.g., PDE5 catalytic sites) .
  • Applications : Track intracellular localization via confocal microscopy, as shown in CXCR2 ligand studies .

Data Contradiction: How to resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Step 1 : Re-examine coupling efficiency. Incomplete reactions may leave unreacted starting materials, altering NMR/MS profiles .
  • Step 2 : Characterize diastereomers via chiral HPLC if racemization occurs during synthesis .
  • Step 3 : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex aromatic regions .

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